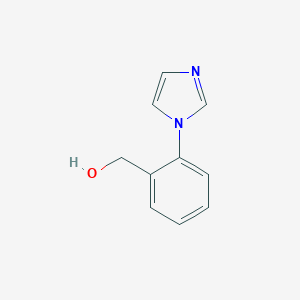

(2-Imidazol-1-yl-phenyl)methanol

Übersicht

Beschreibung

The compound "(2-Imidazol-1-yl-phenyl)methanol" is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their significance in medicinal chemistry due to their therapeutic properties and presence in various biologically active molecules .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . Another method involves the reaction of 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides to produce 1-(aryl)-2-(1H-imidazol-1-yl)methanones . Additionally, a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex. For example, the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, shows that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to its mean plane. This structure forms a three-dimensional network through hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. The (1-methyl-1H-imidazol-2-yl)methanol system can be regarded as a masked form of the carbonyl group and can be converted into carbonyl compounds via the corresponding quaternary salts . Additionally, the synthesis of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes indicates the versatility of imidazole derivatives in forming different chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can significantly affect the antimicrobial and antimycobacterial activities of these compounds. Some derivatives have shown to be more effective than standard drugs against certain bacterial and fungal strains . The crystal structure analysis also provides insights into the stability and potential intermolecular interactions of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthese von (1H-Benzo[d]imidazol-2-yl)(phenyl)methanon

Diese Verbindung kann bei der Synthese von (1H-Benzo[d]imidazol-2-yl)(phenyl)methanon verwendet werden . Der Prozess beinhaltet die Bildung von C–N-Bindungen über ein aromatisches Aldehyd und o-Phenylendiamin .

Synthese von Chinoxalin

In Abwesenheit von Schwefel kann Chinoxalin aus dem gleichen oben genannten Prozess erhalten werden . Dies zeigt die Vielseitigkeit von (2-Imidazol-1-yl-phenyl)methanol in verschiedenen chemischen Reaktionen.

Regiogesteuerte Synthese von substituierten Imidazolen

This compound kann bei der regiogesteuerten Synthese von substituierten Imidazolen verwendet werden . Diese Heterocyclen sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Anwendungen des täglichen Lebens verwendet werden .

Entwicklung von Krebsmedikamenten

Es besteht das Potenzial, dass this compound zu einem wirksamen Krebsmedikament entwickelt wird . Die Molekül-Docking-Studie zur Wechselwirkung des Pd(II)-Komplexes mit DNA bestätigte seine Hemmwirkung weiter .

Blockierung der AQ-Signalempfang auf der Ebene von PqsR

Diese Verbindung kann bei der pharmakologischen Blockierung des AQ-Signalempfangs auf der Ebene von PqsR verwendet werden . Dies führt zu einer reduzierten Transkription der pqsA-lux-Gene und letztendlich zu einer Reduzierung der Lumineszenz-Ablesung .

Synthese von funktionellem Imidazol

This compound kann bei der Synthese von funktionellem Imidazol verwendet werden

Wirkmechanismus

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Imidazole compounds, including “(2-Imidazol-1-yl-phenyl)methanol”, continue to be a focus of research due to their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . As such, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Eigenschaften

IUPAC Name |

(2-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEOSWPDJPLJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577468 | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25373-56-2 | |

| Record name | 2-(1H-Imidazol-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25373-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

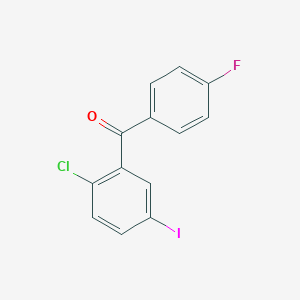

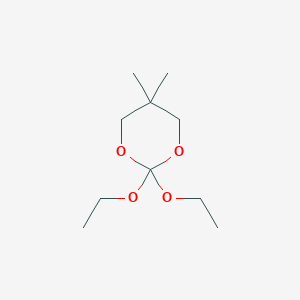

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

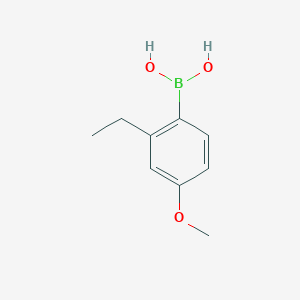

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)